Methyl 2-[(2,6-dichlorobenzyl)thio]acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-[(2,6-dichlorophenyl)methylsulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2S/c1-14-10(13)6-15-5-7-8(11)3-2-4-9(7)12/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHQNQTVKFTSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383978 | |
| Record name | Methyl {[(2,6-dichlorophenyl)methyl]sulfanyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118608-90-5 | |
| Record name | Methyl {[(2,6-dichlorophenyl)methyl]sulfanyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via an mechanism:
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Deprotonation : A base abstracts the acidic proton from methyl thioacetate (), generating a thiolate ion ().
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Nucleophilic Attack : The thiolate ion attacks the electrophilic carbon in 2,6-dichlorobenzyl chloride, displacing the chloride leaving group.
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Product Formation : The resulting thioether, this compound, is isolated after purification.
This method is favored for its simplicity and high yield under mild conditions.
Standard Experimental Procedure
The synthesis is typically conducted as follows:
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Reagents :
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2,6-Dichlorobenzyl chloride (1.0 equiv)
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Methyl thioacetate (1.2 equiv)
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Base (e.g., potassium carbonate, triethylamine)
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Solvent (e.g., tetrahydrofuran, dichloromethane)
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Conditions :
Table 1: Key Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Boiling Point | 336.0 ± 37.0 °C (Predicted) | |
| Density | 1.348 ± 0.06 g/cm³ (Predicted) | |
| Molecular Weight | 265.16 g/mol |
Optimization Strategies for Enhanced Yield and Purity
Base Selection
The choice of base critically influences reaction efficiency:
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Inorganic Bases : Potassium carbonate () is commonly used due to its mild basicity and low cost. However, it may require prolonged reaction times.
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Organic Bases : Triethylamine () or DBU (1,8-diazabicycloundec-7-ene) accelerates the reaction by rapidly generating the thiolate ion, though excess base can lead to side reactions.
Solvent Effects
Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance nucleophilicity of the thiolate ion, while nonpolar solvents (e.g., toluene) may reduce side reactions but slow the reaction rate.
Temperature Control
Elevated temperatures (40–60°C) can reduce reaction times but risk decomposition of heat-sensitive intermediates. Optimal yields are reported at 25–40°C.
Alternative Synthetic Approaches
Two-Step Synthesis via Thiol Intermediate
An alternative route involves:
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Thiol Preparation : Reducing 2,6-dichlorobenzyl chloride to 2,6-dichlorobenzyl thiol using thiourea or sodium hydrosulfide.
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Esterification : Reacting the thiol with methyl bromoacetate in the presence of a base.
This method offers better control over intermediate purity but requires additional steps.
Catalytic Methods
Recent advances propose using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate the reaction in biphasic systems, improving yield and scalability.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
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NMR : Key signals include a singlet for the methyl ester ( 3.72 ppm) and aromatic protons of the dichlorobenzyl group ( 7.25–7.45 ppm).
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IR Spectroscopy : Strong absorption bands at 1730 cm (C=O stretch) and 650 cm (C-S stretch) confirm product formation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,6-dichlorobenzyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-[(2,6-dichlorobenzyl)thio]acetate has the molecular formula and features a dichlorobenzyl group attached to a thioacetate moiety. Its unique structure contributes to its diverse applications in pharmaceuticals and materials development.
Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of various therapeutic agents. Its potential applications include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anticancer Properties : Research indicates that the compound may have anticancer effects, particularly against specific cancer cell lines. For instance, compounds derived from similar structures have shown significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
Materials Science
The unique chemical structure of this compound allows for its use in the development of novel materials:
- Electronic and Optical Properties : The compound's ability to participate in redox reactions suggests potential applications in creating materials with specific electronic or optical characteristics. This could lead to advancements in organic electronics or photonic devices.
Biological Studies
This compound can be utilized in biological research to explore interactions with various biological systems:
- Mechanisms of Action : The compound may interact with specific enzymes or receptors, which could be critical for understanding its biological effects. The dichlorobenzyl group may enhance binding to hydrophobic pockets in proteins, while the thioacetate moiety could facilitate redox reactions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with biological macromolecules, potentially disrupting their normal function. The thioether moiety can undergo oxidation, leading to the formation of reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between Methyl 2-[(2,6-dichlorobenzyl)thio]acetate and related compounds:
Reactivity and Functional Group Analysis
- Thioether vs. Amine/Thienyl Groups: The thioether group in this compound enables unique reactivity, such as oxidation to sulfoxides or sulfones, which is absent in amino- or thienyl-substituted analogs. This property may enhance its utility in catalytic or synthetic pathways . In contrast, amino-substituted analogs (e.g., ) exhibit chirality, making them valuable in asymmetric synthesis .
- Chlorine vs. Chlorinated analogs are often associated with higher toxicity but enhanced biological activity .
Biological Activity
Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is a compound that has garnered attention due to its potential biological activities. This article delves into its antimicrobial, anticancer, and other pharmacological properties, supported by various studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a thioether functional group linked to a dichlorobenzyl moiety. The synthesis of this compound typically involves the reaction of 2,6-dichlorobenzyl chloride with methyl thioacetate in the presence of a base. This method allows for the efficient formation of the thioether bond.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | < 0.24 | Strongly active |
| Escherichia coli | < 0.50 | Moderately active |
| Candida albicans | < 1.00 | Active |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound has potent antibacterial effects, particularly against Staphylococcus aureus, a common pathogen associated with skin infections and other serious conditions .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast cancer) | 15.0 | Significant inhibition |
| HeLa (Cervical cancer) | 12.5 | Significant inhibition |
| A549 (Lung cancer) | 20.0 | Moderate inhibition |
The IC50 values reflect the concentration required to inhibit cell growth by 50%. The compound demonstrated notable effects against MCF-7 and HeLa cells, suggesting its potential as a chemotherapeutic agent .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) : It has been suggested that this compound induces oxidative stress in cells, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at specific phases, which is crucial for its anticancer efficacy .
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of thioether compounds highlighted that this compound showed superior activity against Staphylococcus aureus compared to standard antibiotics like penicillin .
- Cytotoxicity in Cancer Cells : In a comparative study with established chemotherapeutics, this compound exhibited lower IC50 values than cisplatin in HeLa cells, suggesting it may be a more effective alternative .
Q & A
Q. What are the standard synthetic routes for Methyl 2-[(2,6-dichlorobenzyl)thio]acetate, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves thioether formation between 2,6-dichlorobenzyl bromide and methyl thioglycolate. Evidence suggests that reactivity is enhanced by using 2,6-dichlorobenzyl bromide due to its electron-withdrawing substituents, which accelerate nucleophilic substitution . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction rates.
- Catalysis : Mild bases like sodium carbonate minimize side reactions, as observed in analogous esterification studies .
- Temperature control : Reactions conducted at 50–60°C balance speed and byproduct suppression.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Key analytical methods include:
- NMR spectroscopy : H and C NMR verify the thioether linkage (δ ~3.8 ppm for SCH) and ester group (δ ~3.6 ppm for OCH).
- X-ray crystallography : Single-crystal studies (e.g., space group P2/c, unit cell parameters a = 11.2730 Å, b = 12.3808 Å) confirm molecular geometry and hydrogen-bonding networks .
- HPLC-MS : Quantify purity (>97%) and detect trace impurities using reverse-phase columns (C18) with ESI-MS detection .
Q. What are the stability considerations for this compound under varying storage conditions?
- Light sensitivity : Store in amber vials to prevent photodegradation of the thioether bond.
- Temperature : Stability testing at 4°C vs. room temperature shows no decomposition over 6 months when sealed under inert gas .
- Moisture : Hydrolysis of the ester group is minimal in anhydrous environments (RH <10%) but accelerates above 60% humidity .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with biological activity. For example:
- Substituent effects: Electron-withdrawing groups (e.g., Cl) on the benzyl ring increase electrophilicity, potentially enhancing binding to cysteine residues in target enzymes .
- Molecular docking : Virtual screening against kinase or protease targets (e.g., SARS-CoV-2 M) identifies derivatives with improved binding affinities .
Q. How should researchers address contradictions in solubility data for this compound across studies?
Discrepancies arise from differing solvent systems. Empirical findings include:
- Lipophilicity : LogP ~3.2 (calculated) aligns with poor aqueous solubility but high solubility in DMSO or dichloromethane .
- Formulation strategies : Nanoemulsions or cyclodextrin complexes improve bioavailability in in vivo studies, resolving inconsistencies between in vitro and in vivo assays .
Q. What experimental protocols are recommended for evaluating the compound’s potential in cancer or antiviral research?
- Cytotoxicity assays : Use MTT or ATP-based viability tests on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Antiviral screens : Plaque reduction assays (e.g., against influenza A/H1N1) quantify inhibition at non-toxic concentrations .
- Mechanistic studies : Western blotting or qPCR evaluates downstream effects on apoptosis or viral replication pathways.
Q. How can crystallographic data resolve ambiguities in hydrogen-bonding interactions critical for solid-state stability?
Hirshfeld surface analysis (e.g., d maps) quantifies intermolecular interactions. For this compound:
Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time.
- Quality-by-Design (QbD) : DOE (Design of Experiments) identifies critical parameters (e.g., stoichiometry, mixing rate) affecting impurity profiles .
- Purification : Flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures batch-to-batch consistency .
Methodological Challenges and Solutions
Q. How to handle conflicting NMR signals caused by rotational isomerism in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
